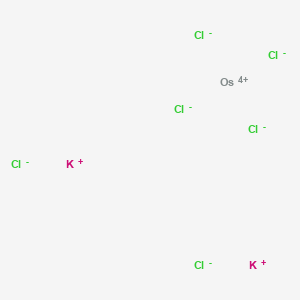

Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

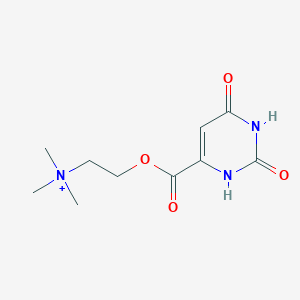

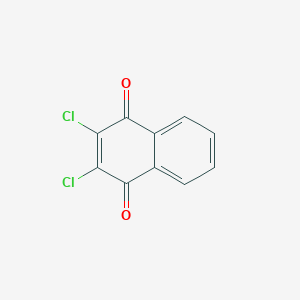

Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- is a useful research compound. Its molecular formula is C12H6Cl2O5 and its molecular weight is 301.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agriculture and Plant Nutrition

Potassium, as a vital nutrient in agriculture, plays a crucial role in plant physiology and crop nutrition. Research underscores the importance of potassium in enhancing crop yield and quality, mitigating plant stress, and improving disease resistance. Studies suggest that optimal potassium nutrition can lead to better water use efficiency, increased resistance to pests and diseases, and improved crop quality and yield (Römheld & Kirkby, 2010; Zhang et al., 2010).

Environmental Remediation

Nanomaterials, including potassium-based compounds, have shown potential in environmental remediation, particularly in the removal of pollutants and biological contaminants from water and soil. The high surface area and reactivity of these materials make them efficient in adsorbing and breaking down contaminants, offering a sustainable alternative to traditional remediation techniques (Khin et al., 2012).

Advanced Material Science

In the realm of advanced materials, potassium compounds are utilized in the development of high-performance batteries, such as potassium-ion batteries (PIBs), which are considered promising for large-scale energy storage solutions due to their cost-effectiveness and high efficiency. Research is focused on overcoming challenges related to electrode material and electrolyte development, aiming at enhancing the performance and reliability of PIBs for practical applications (Zhang, Liu, & Guo, 2019).

Safety and Hazards

The compound is toxic and corrosive . It causes severe skin burns and eye damage . Inhalation may cause corrosive injuries to the upper respiratory tract and lungs . It is advised to avoid dust formation, ingestion, and inhalation. Use personal protective equipment, ensure adequate ventilation, and store under an inert atmosphere .

Mécanisme D'action

Target of Action

It’s known that osmium compounds generally interact with biological molecules, particularly proteins and dna, due to their strong affinity for electron-rich atoms such as nitrogen, oxygen, and sulfur .

Mode of Action

Osmium compounds, in general, are known to form covalent bonds with biological molecules, altering their structure and function .

Biochemical Pathways

Osmium compounds are known to interfere with various cellular processes, potentially affecting multiple pathways .

Pharmacokinetics

The bioavailability of osmium compounds is generally influenced by their chemical form and the route of administration .

Result of Action

Osmium compounds are known to cause cellular damage due to their interaction with biological molecules .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- can be achieved through a simple reaction between potassium hexachloroosmate and potassium chloride.", "Starting Materials": ["Potassium hexachloroosmate", "Potassium chloride"], "Reaction": [ "1. Dissolve potassium hexachloroosmate in water to form a solution.", "2. Add potassium chloride to the solution and stir the mixture.", "3. Allow the mixture to react for a few hours.", "4. Filter the resulting precipitate and wash it with water.", "5. Dry the product under vacuum to obtain Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)-." ] } | |

Numéro CAS |

16871-60-6 |

Formule moléculaire |

C12H6Cl2O5 |

Poids moléculaire |

301.08 g/mol |

Nom IUPAC |

2-(2,4-dichlorophenyl)-4-hydroxy-6-oxopyran-3-carboxylic acid |

InChI |

InChI=1S/C12H6Cl2O5/c13-5-1-2-6(7(14)3-5)11-10(12(17)18)8(15)4-9(16)19-11/h1-4,15H,(H,17,18) |

Clé InChI |

WQCPXZBCEZGHGH-UHFFFAOYSA-N |

SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Os+4] |

SMILES canonique |

C1=CC(=C(C=C1Cl)Cl)C2=C(C(=CC(=O)O2)O)C(=O)O |

| 16871-60-6 1307-78-4 |

|

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)

![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)